2'-O-甲基乳糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

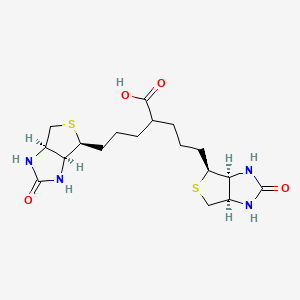

2’-O-Methyl Lactose is a derivative of Methyl β-lactoside . It acts as a substrate for and inhibitor of β-D-galactosidase from E. coli . The molecular formula of 2’-O-Methyl Lactose is C13H24O11 .

Molecular Structure Analysis

2’-O-Methyl (Nm) is a highly abundant post-transcriptional RNA modification that plays important biological roles . There is evidence that Nm can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .Chemical Reactions Analysis

The reaction sequence of lactate hydrolysis, a related compound, can be described in three regimes: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium . The evolution of lactate hydrolysis was measured for varying temperatures and initial methyl or ethyl lactate concentrations .科学研究应用

乳糖衍生物的合成: Walsh 等人(2009)探讨了单月桂酸乳糖的合成,强调了乳糖(一种奶酪副产品)通过酶促过程创造有用衍生物的潜力 (Walsh 等,2009).

水解中的比色法估计: Nickerson 等人(1976)开发了灵敏的方法来测量乳糖的减少以及其水解产物葡萄糖和半乳糖的增加,这对于乳糖的酶促和酸水解至关重要 (Nickerson 等,1976).

乳品和食品工业中的乳糖问题: Shukla(1975)讨论了乳品和食品工业中乳糖的挑战,强调了需要β-半乳糖苷酶技术来解决乳糖不耐受和其他相关问题 (Shukla,1975).

糖苷中的构象差异: Espinosa 等人(1996)研究了合成糖苷酶抑制剂 C-乳糖的构象行为,提供了对乳糖衍生物的结构差异和灵活性的见解 (Espinosa 等,1996).

乳酸和甲基乳酸的生产: West 等人(2010)研究了将三糖转化为甲基乳酸和乳酸,突出了乳糖衍生物在生产环保溶剂和可生物降解塑料方面的潜力 (West 等,2010).

寡糖的酶促合成: Boon 等人(1999)开发了寡糖合成和乳糖水解模型,有助于理解涉及乳糖的酶促过程 (Boon 等,1999).

食品和药品中的乳糖酸: Gutiérrez 等人(2012)专注于乳糖酸,这是一种在食品和制药工业中具有应用前景的乳糖衍生物,展示了乳糖衍生物的多功能性 (Gutiérrez 等,2012).

用于 GOS 的连续超滤膜生物反应器: Chockchaisawasdee 等人(2005)研究了从乳糖合成低聚半乳糖(GOS),证明了连续过程在生物反应器中生产乳糖衍生物的功效 (Chockchaisawasdee 等,2005).

细菌中的乳糖转运: Simoni 和 Roseman(1973)提供了对金黄色葡萄球菌中乳糖转运的见解,有助于理解细菌乳糖代谢和转运系统 (Simoni 和 Roseman,1973).

用于牛奶乳糖水解的热稳定半乳糖苷酶: Chen 等人(2008)探讨了热稳定β-半乳糖苷酶在牛奶中水解乳糖的用途,突出了其在乳制品加工中的潜力 (Chen 等,2008).

作用机制

Target of Action

2’-O-Methyllactose, also known as 2’-O-Methyl Lactose, is a common nucleotide modification of ribosomal RNA (rRNA) and small nuclear RNA (snRNA) . The primary targets of 2’-O-Methyllactose are these RNA molecules, where it plays a significant role in their function and stability .

Mode of Action

The mode of action of 2’-O-Methyllactose involves the methylation of the 2’ hydroxyl group of the ribose moiety of any nucleotide, producing a methoxy group . This modification can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .

Biochemical Pathways

The biochemical pathways affected by 2’-O-Methyllactose primarily involve the translation and splicing functions related to rRNA and snRNA . By altering the conformation and stability of these RNA molecules, 2’-O-Methyllactose can influence the protein synthesis process and the overall gene expression within the cell .

Pharmacokinetics

The modification combined with the phosphodiester backbone exhibited a more rapid plasma clearance .

Result of Action

The result of 2’-O-Methyllactose action is the stabilization of RNA structures and prevention of their hydrolysis . This leads to an increase in the abundance and lifetime of alternative RNA conformational states . Moreover, 2’-O-Methyllactose modifications could enhance the specificity of CRISPR–Cas12a systems in discriminating single-base mutations .

Action Environment

The action of 2’-O-Methyllactose is influenced by the cellular environment. For instance, the presence of magnesium ions (Mg2+) can affect the stabilization of RNA structures by 2’-O-Methyllactose . Furthermore, the action of 2’-O-Methyllactose can be influenced by the overall cellular conditions, such as the presence of other RNA modifications and the cellular concentration of the target RNA molecules .

未来方向

生化分析

Biochemical Properties

2’-O-Methyllactose plays a significant role in biochemical reactions, particularly as a substrate and inhibitor for certain enzymes. It is known to interact with β-D-galactosidase from Escherichia coli, where it acts as both a substrate and an inhibitor . This interaction is crucial as β-D-galactosidase is responsible for the hydrolysis of β-galactosides into monosaccharides, a fundamental process in carbohydrate metabolism. The nature of this interaction involves the binding of 2’-O-Methyllactose to the active site of the enzyme, thereby inhibiting its activity and preventing the breakdown of other β-galactosides.

Cellular Effects

2’-O-Methyllactose has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with ribosomal RNA (rRNA) can lead to changes in translation and protein synthesis . This modification can alter the stability and structure of rRNA, impacting the overall efficiency of protein synthesis. Additionally, 2’-O-Methyllactose has been shown to affect the differentiation of human embryonic stem cells (hESCs) and the development of mouse brains by modulating rRNA methylation levels .

Molecular Mechanism

At the molecular level, 2’-O-Methyllactose exerts its effects through various mechanisms. One of the primary mechanisms involves the methylation of the 2’ hydroxyl group of ribose in RNA molecules . This modification can stabilize RNA structures, protect them from nuclease degradation, and influence their interactions with other biomolecules. The compound can also act as an inhibitor of β-D-galactosidase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of β-galactosides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-O-Methyllactose can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-O-Methyllactose can maintain its stability under specific storage conditions, such as at -20°C

Dosage Effects in Animal Models

The effects of 2’-O-Methyllactose vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating gene expression and cellular metabolism. At higher doses, it may cause toxic or adverse effects. For instance, studies on other methylated compounds have shown that high doses can lead to cellular stress and apoptosis . Therefore, it is essential to determine the optimal dosage range for 2’-O-Methyllactose to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

2’-O-Methyllactose is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes such as β-D-galactosidase, which plays a crucial role in the hydrolysis of β-galactosides . This interaction can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Additionally, the methylation of RNA molecules by 2’-O-Methyllactose can impact RNA stability and translation, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of 2’-O-Methyllactose within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, 2’-O-Methyllactose can localize to various cellular compartments, where it exerts its effects on RNA methylation and enzyme inhibition .

Subcellular Localization

The subcellular localization of 2’-O-Methyllactose is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2’-O-Methyllactose may localize to the nucleus, where it can interact with rRNA and influence gene expression and protein synthesis . Understanding the subcellular localization of 2’-O-Methyllactose can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

(3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUNULQKKRPSLU-LTEQSDMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)